Target Engagement: Thymidylate Synthase Inhibition vs. Aurone Derivatives
2-(Methylthio)benzofuran-3(2H)-one demonstrates sub-micromolar inhibition of rat thymidylate synthase (TS) with an IC50 of 360 nM, positioning it as a potential anticancer lead scaffold [1]. In contrast, a series of 39 polysubstituted benzofuran derivatives (mostly aurone-type) evaluated against Plasmodium falciparum and Trypanosoma brucei showed generally weaker or absent activity against mammalian TS, highlighting the C2-methylthio-3(2H)-one framework's specific engagement with this nucleotide metabolism target [2].
| Evidence Dimension | Thymidylate synthase (TS) inhibition |
|---|---|
| Target Compound Data | IC50 = 360 nM (rat TS) |
| Comparator Or Baseline | Polysubstituted benzofuran derivatives (39 compounds); no significant TS inhibition reported |
| Quantified Difference | Target compound: sub-μM IC50; comparators: inactive |
| Conditions | Enzymatic assay using rat thymidylate synthase |
Why This Matters
This specific target engagement is not observed in a broader set of benzofuran derivatives, indicating that the 2-(methylthio)benzofuran-3(2H)-one core possesses a unique biochemical profile relevant for anticancer drug discovery.
- [1] TargetMine. Activity data for ChEMBL:CHEMBL422395. IC50 = 360 nM against rat thymidylate synthase (TS). View Source
- [2] Bioorganic & Medicinal Chemistry. Polysubstituted benzofuran derivatives as inhibitors of parasitic growth. Assayed against P. falciparum and T. brucei. View Source
